molecular formula C7H10BNO2 B11727127 (3-Amino-5-methylphenyl)boronic acid

(3-Amino-5-methylphenyl)boronic acid

Cat. No.: B11727127
M. Wt: 150.97 g/mol
InChI Key: KKVLCOVQJJXBSG-UHFFFAOYSA-N
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Description

(3-Amino-5-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2 It is a derivative of boronic acid, characterized by the presence of an amino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methylphenyl)boronic acid typically involves the reaction of 3-amino-5-methylphenylboronic ester with a suitable hydrolyzing agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Amino-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Amino-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)boronic acid involves its interaction with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, leading to the inhibition of enzyme activities or modulation of signaling pathways . The boronic acid group is particularly effective in binding to active sites of enzymes, making it a valuable tool in drug design and biochemical research.

Comparison with Similar Compounds

  • Phenylboronic acid
  • (3-Amino-4-methylphenyl)boronic acid
  • (3-Amino-2-methylphenyl)boronic acid

Comparison: (3-Amino-5-methylphenyl)boronic acid is unique due to the specific positioning of the amino and methyl groups on the phenyl ring, which influences its reactivity and binding properties. Compared to phenylboronic acid, the presence of the amino group enhances its ability to participate in nucleophilic substitution reactions. The methyl group also affects the compound’s steric and electronic properties, making it distinct from other similar boronic acids .

Properties

Molecular Formula

C7H10BNO2

Molecular Weight

150.97 g/mol

IUPAC Name

(3-amino-5-methylphenyl)boronic acid

InChI

InChI=1S/C7H10BNO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,9H2,1H3

InChI Key

KKVLCOVQJJXBSG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N)C)(O)O

Origin of Product

United States

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